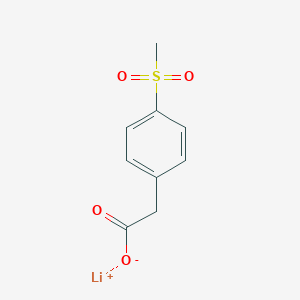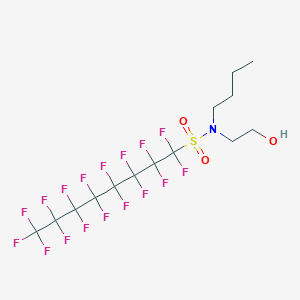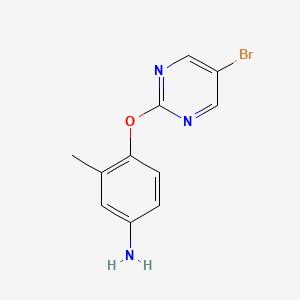
4-((5-Bromopyrimidin-2-yl)oxy)-3-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((5-Bromopyrimidin-2-yl)oxy)-3-methylaniline is an organic compound that belongs to the class of aromatic amines It features a bromopyrimidine moiety linked to a methylaniline structure through an oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-((5-Bromopyrimidin-2-yl)oxy)-3-methylaniline typically involves the nucleophilic substitution reaction of 5-bromopyrimidine with 3-methoxyaniline. The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.
Reduction: Reduction of the nitro group (if present) can yield the corresponding amine.
Substitution: The bromine atom in the pyrimidine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-((5-Bromopyrimidin-2-yl)oxy)-3-methylaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 4-((5-Bromopyrimidin-2-yl)oxy)-3-methylaniline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bromopyrimidine moiety can interact with nucleophilic sites on the target molecule, while the methylaniline structure can enhance binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile
- 4-(5-Bromopyrimidin-2-yl)morpholine
Comparison:
- Structural Differences: While all these compounds contain the bromopyrimidine moiety, they differ in the substituents attached to the pyrimidine ring. For example, 4-((5-Bromopyrimidin-2-yl)oxy)benzonitrile has a benzonitrile group, whereas 4-(5-Bromopyrimidin-2-yl)morpholine contains a morpholine ring.
- Unique Properties: 4-((5-Bromopyrimidin-2-yl)oxy)-3-methylaniline is unique due to the presence of the methylaniline structure, which can influence its reactivity and binding properties in biological systems.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
Numéro CAS |
111986-57-3 |
|---|---|
Formule moléculaire |
C11H10BrN3O |
Poids moléculaire |
280.12 g/mol |
Nom IUPAC |
4-(5-bromopyrimidin-2-yl)oxy-3-methylaniline |
InChI |
InChI=1S/C11H10BrN3O/c1-7-4-9(13)2-3-10(7)16-11-14-5-8(12)6-15-11/h2-6H,13H2,1H3 |
Clé InChI |
OEWIWUZEIBYJLK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)N)OC2=NC=C(C=N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-[(1-aminocyclobutyl)formamido]-4-methylpentanoic acid](/img/structure/B12064966.png)

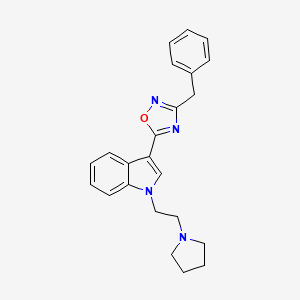
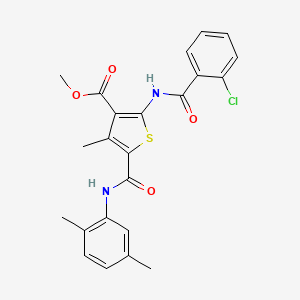
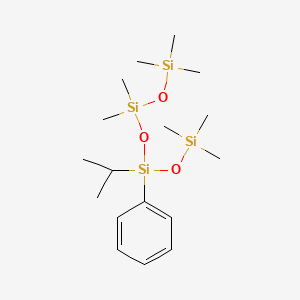



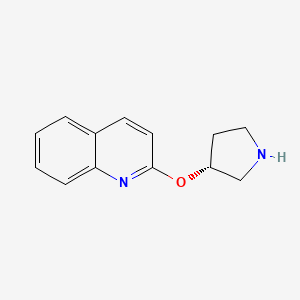
![2,3-Bis(acetyloxy)-4-{[1-(hexadecanoyloxy)-3-hydroxypropan-2-yl]oxy}-4-oxobutanoic acid](/img/structure/B12065007.png)

